1,8-dioxacyclooctadecane-9,18-dione

Description

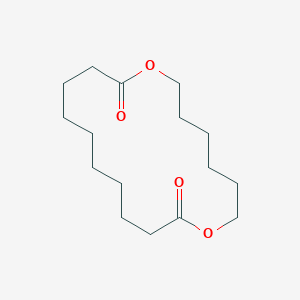

1,8-Dioxacyclooctadecane-9,18-dione is a macrocyclic compound featuring an 18-membered ring containing two ether oxygen atoms (positions 1 and 8) and two ketone groups (positions 9 and 18). This structure combines the rigidity of a cyclic ether framework with the reactivity of diketones, making it a subject of interest in supramolecular chemistry and materials science.

Properties

IUPAC Name |

1,8-dioxacyclooctadecane-9,18-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O4/c17-15-11-7-3-1-2-4-8-12-16(18)20-14-10-6-5-9-13-19-15/h1-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWPIGKEISLSNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC(=O)OCCCCCCOC(=O)CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on structural analogs and functional groups:

Linear Diketones

Compounds such as triacontane-16,18-dione (a 30-carbon linear diketone) and n-tritriacontane-16,18-dione (a 33-carbon linear diketone) are highlighted in the evidence for their roles as antioxidants and chemopreventive agents . Key differences from the target compound include:

- Bioactivity : Linear diketones like triacontane-16,18-dione exhibit antioxidant properties, as demonstrated in studies on Eucalyptus leaf extracts . In contrast, macrocyclic diketones may offer enhanced binding specificity due to their preorganized cavities.

Cyclic Derivatives

- 4-Hydroxy-triacontane-16,18-dione : This compound, isolated from Eucalyptus leaf, is a hydroxylated linear diketone with antioxidant activity . Unlike 1,8-dioxacyclooctadecane-9,18-dione, it lacks a macrocyclic structure, which limits its ability to encapsulate molecules.

- Anthraquinone Derivatives: describes 1,8-dihydroxy-4,5-bis(methylamino)anthracene-9,10-dione, an anthraquinone derivative with hydroxyl and methylamino substituents.

Functional Group Analogies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.